

# 5-BenzylOctahydro-1H-pyrrolo[3,4-C]pyridine

## CAS number lookup

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### Compound of Interest

Compound Name: 5-BenzylOctahydro-1H-pyrrolo[3,4-C]pyridine

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## Technical Guide: 5-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis methodologies, and potential therapeutic applications, supported by experimental data and procedural outlines.

## Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for **5-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine** is 186203-32-7.<sup>[1][2]</sup> This compound belongs to the family of pyrrolopyridines, which are bicyclic systems containing a pyrrole ring fused to a pyridine nucleus.<sup>[3]</sup> The octahydro designation indicates complete saturation of the bicyclic framework.

Quantitative data for the hydrochloride salt of the related isomer, 2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine, are summarized below. While specific data for the 5-benzyl isomer is limited, these values provide a useful reference.

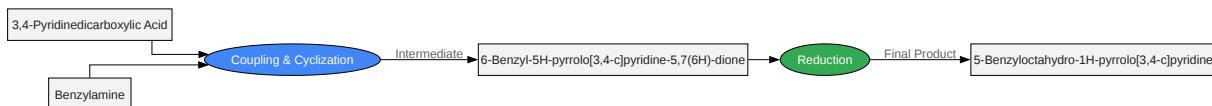
Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>21</sub> ClN <sub>2</sub>	[4]
Molecular Weight	252.78 g/mol	[4]
<sup>1</sup> H NMR (400 MHz, D <sub>2</sub> O)	δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH <sub>2</sub> N), 3.2–3.5 (m, 4H, bicyclic CH <sub>2</sub> )	[4]
<sup>13</sup> C NMR	138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH <sub>2</sub> ), 45–50 (bicyclic carbons)	[4]

## Synthesis and Experimental Protocols

The synthesis of pyrrolo[3,4-c]pyridine derivatives typically involves the construction of the bicyclic core through cyclization reactions. A common strategy is the annulation of a pyrrole moiety onto a pre-existing pyridine ring or vice versa.[5]

A foundational method for preparing the related pyrrolo-pyridine bicyclic system involves the coupling of pyridine dicarboxylic acids with amines, followed by reduction.[4] For the [3,4-c] isomer, this would likely start from 3,4-pyridinedicarboxylic acid.

## Generalized Synthesis Workflow



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Caption: Generalized synthesis of **5-Benzyltetrahydro-1H-pyrrolo[3,4-c]pyridine**.

## Representative Experimental Protocol: Synthesis of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives

The following protocol for the synthesis of related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones illustrates a common methodology for modifying the pyrrolo[3,4-c]pyridine core.

[6]

Procedure for obtaining 4-methoxy-/4-ethoxy-6-methyl-2-(2-bromoethoxy)-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones:[6]

- To 0.01 mol of the starting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in 70 mL of anhydrous acetonitrile, add 0.01 mol of anhydrous potassium carbonate.
- Reflux the mixture for 30 minutes.
- Add 0.04 mol of 1,2-dibromoethane to the reaction mixture.
- Continue to reflux for 17 hours.
- After cooling, filter the mixture while hot and wash the inorganic material with acetonitrile.
- Evaporate the solvent completely using a rotary evaporator.
- Crystallize the dry residue from n-hexane or cyclohexane to yield the final product.

## Applications in Drug Development and Biological Activity

The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[3][7][8] Derivatives of this core have been investigated for various therapeutic applications.

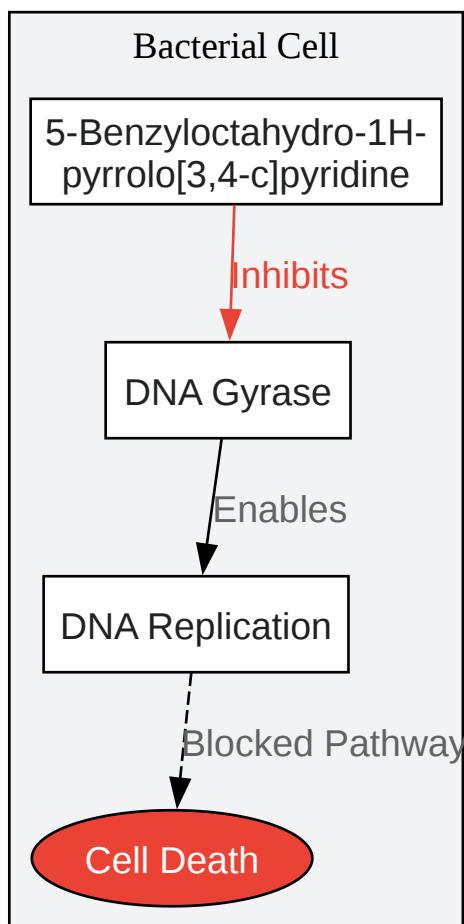
Key Biological Activities:

- Analgesic and Sedative Effects: Many pyrrolo[3,4-c]pyridine derivatives have demonstrated significant analgesic and sedative properties.[3][9][10]

- **Antimicrobial Activity:** The related [3,4-b] isomer is a key intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic.[4] Molecular docking studies suggest that [3,4-c] analogs may also exhibit antibacterial activity by binding to DNA gyrase.[4]
- **Anticancer Potential:** Certain derivatives have shown potential as anticancer agents.[3] This may be linked to the inhibition of critical cellular pathways, such as those involving phosphoinositide 3-kinases (PI3Ks).[3]
- **Other Therapeutic Areas:** Research has also explored the potential of these compounds in treating diabetes, mycobacterial infections, and viral diseases.[3][7]

## Potential Mechanism of Action: DNA Gyrase Inhibition

Based on molecular docking studies of analogs, a potential mechanism of action for the antibacterial effects of pyrrolo[3,4-c]pyridine derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.



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Caption: Proposed inhibition of DNA gyrase by **5-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine**.

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